molecular formula C8H11N3O3S B122495 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one CAS No. 134680-32-3

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Cat. No.: B122495
CAS No.: 134680-32-3
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-RQJHMYQMSA-N
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Description

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

ent-Lamivudine, also known as Lamivudine, (+)-cis-, is primarily targeted against the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) . These viruses are responsible for causing HIV/AIDS and chronic hepatitis B, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue . It undergoes intracellular phosphorylation to form its active metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase , resulting in DNA chain termination . This process inhibits the replication of HIV-1 and HBV .

Biochemical Pathways

Lamivudine, like other nucleoside analogs, must be metabolized to its triphosphate form by intracellular kinases to inhibit viral DNA synthesis . The active anabolite, lamivudine 5’-triphosphate, prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . As approximately 70% of an oral dose is eliminated renally as unchanged drug, the dose needs to be reduced in patients with renal insufficiency .

Result of Action

The result of lamivudine’s action is the inhibition of HIV-1 and HBV replication, which helps in the treatment of HIV infection and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 . It is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .

Action Environment

The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of lamivudine . Furthermore, the efficacy of lamivudine can be affected by the patient’s health status, such as renal or hepatic function .

Properties

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307509
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134680-32-3
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134680-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine, (+)-cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE, (+)-CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

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